3-Methyl-1,3-diazaspiro[4.5]decan-4-one
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Overview
Description
3-Methyl-1,3-diazaspiro[45]decan-4-one is a heterocyclic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-diazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1,3-diazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 3-Methyl-1,3-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
3-Methyl-1,3-diazaspiro[4.5]decan-4-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-10-9(8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3 |
InChI Key |
SPVMMYPVYNCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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